4-[Benzyl(methyl)amino]butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[benzyl(methyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLUUHAUSAMJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyl Methyl Amino Butanoic Acid and Structural Analogues
Carbon-Nitrogen Bond Formation Strategies in γ-Amino Acid Synthesis
The construction of the C-N bond is a critical step in the synthesis of amino acids. For a secondary amine like 4-[Benzyl(methyl)amino]butanoic acid, several reliable methods are available, primarily centered on reductive amination and nucleophilic substitution.
Reductive Amination Approaches to Secondary Amines
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming amine bonds. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and avoids the issue of multiple alkylations that can occur in direct alkylation methods. masterorganicchemistry.com
For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of a 4-oxobutanoic acid derivative (e.g., an ester like methyl 4-oxobutanoate) with N-methylbenzylamine. The initial reaction forms an iminium ion intermediate, which is then reduced to the target secondary amine.
A variety of reducing agents can be employed for this transformation, each with its own advantages. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent capable of reducing imines in the presence of aldehydes or ketones. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective reagent, often used as a less toxic alternative to NaBH₃CN. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a common method. youtube.com
Below is a table summarizing common reducing agents used in reductive amination:
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, room temperature | Can also reduce the starting carbonyl if not controlled. youtube.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or acetonitrile, slightly acidic pH | Selective for imines/iminium ions over ketones/aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane, room temp | Mild and effective; avoids the use of cyanide. masterorganicchemistry.com |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol or methanol, atmospheric or elevated pressure | "Green" method, byproduct is water. youtube.com |
Nucleophilic Substitution Routes for Benzyl-Methylamino Moiety Construction
Nucleophilic substitution is a fundamental strategy for forming C-N bonds. In the context of synthesizing this compound, this could involve the reaction of a 4-halobutanoic acid derivative (e.g., methyl 4-bromobutanoate) with N-methylbenzylamine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the halogen, displacing it and forming the desired C-N bond.
Alternatively, the synthesis could start from a primary amine, such as methyl 4-aminobutanoate. This primary amine can then be sequentially alkylated. The first step would be N-benzylation, which can be achieved using benzyl (B1604629) bromide or benzyl chloride. This would be followed by N-methylation using a methylating agent like methyl iodide. However, a significant challenge with direct alkylation of amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com
A more controlled approach involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents with transition metal catalysts. rsc.org For instance, an unprotected amino acid can be directly N-alkylated with an alcohol, producing only water as a byproduct, which is an atom-economic and environmentally benign process. rsc.orgnih.gov A ruthenium-based catalyst, for example, can facilitate the N-alkylation of an amino acid with benzyl alcohol. nih.gov
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality is crucial when synthesizing analogues for pharmaceutical applications. Stereoselective synthesis aims to control the formation of specific stereoisomers.
Application of Chiral Auxiliaries in Butanoic Acid Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
In the synthesis of chiral butanoic acid analogues, chiral oxazolidinones, as developed by Evans, are widely used auxiliaries. wikipedia.org For example, an N-acylated oxazolidinone can be enolized and then reacted with an electrophile. The bulky substituent on the oxazolidinone directs the incoming electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis or alcoholysis removes the auxiliary, providing the chiral carboxylic acid or ester.
Amino acids themselves can also serve as chiral auxiliaries. researchgate.net For instance, pyroglutamic acid derivatives have been employed to control the stereochemistry of reactions. researchgate.net
Diastereoselective Synthetic Pathways for Substituted γ-Amino Acids
Diastereoselective synthesis is essential when creating molecules with multiple stereocenters. One common strategy involves the Michael addition of a nucleophile to a chiral α,β-unsaturated carbonyl compound. For instance, the addition of an organometallic reagent to a chiral γ-substituted-α,β-unsaturated ester can proceed with high diastereoselectivity, controlled by the existing stereocenter.
Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of γ-amino acids. For example, the Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine, can produce γ-nitro aldehydes with high enantioselectivity. nih.gov These intermediates can then be converted into the corresponding γ-amino acids. nih.gov
Another approach involves the stereoselective reduction of a ketone. For example, the asymmetric hydrogenation of a γ-keto acid or ester using a chiral catalyst (e.g., a Ru-BINAP complex) can yield a chiral γ-hydroxy acid, which can then be converted to the corresponding γ-amino acid. rsc.org
The table below provides examples of diastereoselective reactions for synthesizing substituted γ-amino acids:
| Reaction Type | Chiral Control Element | Typical Diastereomeric Ratio (d.r.) |
| Michael Addition | Chiral substrate | >90:10 |
| Aldol Reaction | Chiral auxiliary (e.g., Evans oxazolidinone) | >95:5 |
| Asymmetric Hydrogenation | Chiral catalyst (e.g., Rh- or Ir-based) | >99:1 |
Convergent and Divergent Synthetic Approaches to Scaffold Diversity
When preparing a library of related compounds for structure-activity relationship (SAR) studies, convergent and divergent synthetic strategies are often employed.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. nih.govcrimsonpublishers.com For example, a key intermediate like a protected 4-amino-γ-lactone could be synthesized. The amino group could be functionalized with various benzyl groups, and the lactone could be opened with different nucleophiles to generate a diverse set of γ-amino acid derivatives. This strategy is particularly useful for exploring a wide range of structural modifications around a common core scaffold. nih.gov
Chemical Reactivity and Transformation Studies of 4 Benzyl Methyl Amino Butanoic Acid
Acid-Base Equilibrium and Protonation State Analysis of the Carboxylic Acid and Amino Groups
The structure of 4-[Benzyl(methyl)amino]butanoic acid contains both a carboxylic acid group (-COOH) and a tertiary amino group (-N(CH₃)(Bn)), making it an amino acid derivative. Its chemical behavior in solution is governed by the ionization of these two functional groups, which is dependent on the pH of the medium. libretexts.orgmsu.edu The molecule can exist in different protonation states: a cationic form at low pH, a neutral zwitterionic form at intermediate pH, and an anionic form at high pH.
The equilibrium between these forms can be represented as follows:
At low pH (e.g., pH < 2): Both the carboxylic acid and the amino group are protonated. The molecule exists predominantly as a cation.
At high pH (e.g., pH > 11): Both the carboxylic acid and the amino group are deprotonated. The molecule exists predominantly as an anion.
This pH-dependent behavior is crucial for understanding its reactivity, solubility, and potential biological interactions.
Table 1: Protonation States of this compound at Different pH Values
| pH Range | Predominant Species | Carboxylic Acid Group State | Amino Group State | Overall Charge |
|---|---|---|---|---|
| Low pH (< pKa₁) | Cationic | -COOH (Protonated) | -NH⁺(CH₃)(Bn) (Protonated) | +1 |
| Intermediate pH (pKa₁ < pH < pKa₂) | Zwitterionic | -COO⁻ (Deprotonated) | -NH⁺(CH₃)(Bn) (Protonated) | 0 |
| High pH (> pKa₂) | Anionic | -COO⁻ (Deprotonated) | -N(CH₃)(Bn) (Deprotonated) | -1 |
Investigation of Nucleophilic and Electrophilic Reactivity Profiles
The dual functionality of this compound endows it with both nucleophilic and electrophilic characteristics. masterorganicchemistry.comnowgongcollege.edu.in
Nucleophilic Centers:
Tertiary Amine Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. masterorganicchemistry.com It can react with various electrophiles, such as alkyl halides, in substitution reactions or with protons in acid-base reactions.
Carboxylate Oxygen: In its deprotonated (carboxylate) form, the oxygen atoms are electron-rich and can act as nucleophiles. They can participate in reactions like nucleophilic acyl substitution, attacking electrophilic centers. masterorganicchemistry.com
Electrophilic Center:
Carbonyl Carbon: The carbon atom of the carboxylic acid group is electrophilic. This is due to the polarization of the C=O bond, where the more electronegative oxygen atom draws electron density away from the carbon. This electrophilic carbon is susceptible to attack by nucleophiles. nowgongcollege.edu.in The reactivity can be enhanced by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester. britannica.com
The interplay of these centers dictates the molecule's reactivity. For instance, in an intramolecular reaction, the nucleophilic nitrogen could potentially attack an activated carboxylic acid derivative, leading to cyclization. The benzyl (B1604629) and methyl groups on the nitrogen atom also introduce steric effects that can influence the accessibility of both the nucleophilic nitrogen and the electrophilic carbonyl carbon.
Selective Functional Group Transformations
The carboxylic acid group of this compound can be selectively reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents. britannica.com
Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. chemguide.co.uklibretexts.org The reaction involves the conversion of this compound to 4-[Benzyl(methyl)amino]butan-1-ol. The reaction proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.ukchemistrysteps.com
Borane (BH₃): Borane complexes, such as BH₃-THF, are also effective for the reduction of carboxylic acids to primary alcohols and are often preferred for their greater selectivity compared to LiAlH₄. britannica.com
It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com However, NaBH₄ can reduce more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com
Table 2: Reduction of this compound and Derivatives
| Starting Material | Reagent | Product | Notes |
|---|---|---|---|
| This compound | 1. LiAlH₄, THF 2. H₃O⁺ | 4-[Benzyl(methyl)amino]butan-1-ol | Standard method for direct reduction. britannica.comchemguide.co.uk |
| This compound | BH₃·THF | 4-[Benzyl(methyl)amino]butan-1-ol | A more selective alternative to LiAlH₄. |
| This compound | NaBH₄ | No reaction | NaBH₄ is not strong enough to reduce carboxylic acids. chemistrysteps.com |
The tertiary amine functionality in the molecule, specifically a benzylamine (B48309) derivative, is susceptible to oxidation. The reaction pathway can vary depending on the oxidant used.
N-Oxide Formation: Oxidation with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide, 4-[Benzyl(methyl)amino-N-oxide]butanoic acid.
Oxidative C-N Bond Cleavage: Stronger oxidizing agents can lead to the cleavage of the C-N bonds. The benzylic position is particularly susceptible to oxidation. The catalytic mechanism of enzymes like monoamine oxidases (MAO), for instance, involves the oxidation of the Cα-H bond of the amine substrate. nih.gov Electrochemical oxidation of benzylamines can also lead to cleavage, yielding products like benzaldehyde (B42025). mdpi.com In the case of this compound, this could result in the formation of benzaldehyde and 4-(methylamino)butanoic acid.
The presence of the carboxylic acid group can influence the outcome of these oxidation reactions, potentially by altering the electronic properties of the amine or by participating in the reaction under certain conditions.
Ligand Design and Coordination Chemistry Potential
This compound possesses two potential donor atoms for metal coordination: the nitrogen atom of the tertiary amine and the oxygen atoms of the carboxylate group. This structure allows it to act as a chelating ligand, potentially forming stable complexes with various metal ions. ethernet.edu.et
Coordination Modes: The molecule can function as a bidentate ligand, coordinating to a metal center through both the nitrogen and one of the carboxylate oxygens. This would form a stable six-membered chelate ring, a favorable conformation in coordination chemistry. mdpi.com The specific coordination mode can be influenced by factors such as the nature of the metal ion, the pH of the solution (which dictates the protonation state of the ligand), and the presence of other competing ligands. mdpi.com
Advanced Spectroscopic and Structural Characterization of 4 Benzyl Methyl Amino Butanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-[Benzyl(methyl)amino]butanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Elucidation of Molecular Connectivity via 1D and 2D NMR (e.g., COSY, HMQC, HSQC)
The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group, the methyl group, and the butanoic acid chain. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely resonate as a singlet around δ 3.5-3.7 ppm. The N-methyl protons would also produce a singlet, expected in the range of δ 2.2-2.4 ppm. The protons of the butanoic acid backbone would exhibit characteristic multiplets corresponding to the α, β, and γ positions relative to the carboxyl group.
The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around δ 175-180 ppm). The aromatic carbons would appear in the δ 127-140 ppm range. The remaining aliphatic carbons would be found in the upfield region of the spectrum.
To confirm the connectivity, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the sequence of the -CH₂-CH₂-CH₂- chain in the butanoic acid moiety.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | ~11-12 (s, broad) | ~178 |
| Aromatic CH (benzyl) | ~7.3 (m) | ~129, ~128, ~127 |
| Aromatic C (quaternary) | - | ~138 |
| Benzyl CH₂ | ~3.6 (s) | ~58 |
| N-CH₃ | ~2.3 (s) | ~42 |
| N-CH₂ (butanoic) | ~2.5 (t) | ~52 |
| CH₂ (β to COOH) | ~1.8 (quintet) | ~22 |
Conformational Analysis using Solution-State NMR Techniques
The flexibility of the butanoic acid chain and the rotational freedom around the C-N bonds suggest that this compound can adopt multiple conformations in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to identify through-space correlations between protons that are close to each other. For instance, NOE correlations between the N-methyl protons and the benzylic protons, or between the benzylic protons and the aromatic protons, would provide insights into the preferred spatial arrangement of these groups. The conformational preferences are influenced by factors like solvent polarity and temperature.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₇NO₂), the expected exact mass is approximately 207.1259 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 207 would be observed. The fragmentation pattern would likely be dominated by cleavages at the bonds adjacent to the nitrogen atom and the carbonyl group, which are points of relative instability. Key expected fragments would include:
Loss of the benzyl group ([M-91]⁺), resulting in a peak at m/z 116.
Cleavage of the C-C bond alpha to the nitrogen, leading to the formation of the stable benzylmethylaminium ion ([C₈H₁₀N]⁺) at m/z 120.
Loss of the carboxyl group ([M-45]⁺), giving a fragment at m/z 162.
The tropylium (B1234903) ion at m/z 91 is a very common and stable fragment derived from the benzyl group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
A very broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1710-1760 cm⁻¹. researchgate.net
C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, usually found between 2850 and 3100 cm⁻¹.
C-N stretching vibrations, which are typically weaker and appear in the 1000-1250 cm⁻¹ region.
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic ring would be expected to give a strong signal. The C-H and C-C backbone vibrations would also be visible.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation.
Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Crystal Packing
A detailed analysis of the intermolecular interactions, hydrogen bonding, and crystal packing for this compound is not possible as specific crystallographic data for this compound is not available in the public domain. Crystal structure determination through techniques like X-ray diffraction is necessary to provide precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the solid state. Without this experimental data, a scientifically accurate description of the supramolecular architecture, including hydrogen bond networks and crystal packing motifs, cannot be formulated.
In related but distinct molecules, such as other substituted butanoic acid derivatives, the crystal packing is often governed by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, intermolecular O—H⋯O and N—H⋯O hydrogen bonds are the determining factor for the crystal packing, linking the molecules into a double-chain structure. Similarly, for 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, the molecular packing is characterized by the formation of supramolecular tapes held together by carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonding.
Generally, carboxylic acids have a strong tendency to form hydrogen bonds, often resulting in the creation of cyclic dimers where two molecules are held together by two hydrogen bonds between their carboxyl groups. This dimerization is a common motif in the solid-state structures of carboxylic acids. The presence of a tertiary amine, such as the benzyl(methyl)amino group in the target molecule, introduces another potential site for intermolecular interactions, although it lacks a hydrogen atom to act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor.
To provide a definitive analysis for this compound, experimental determination of its crystal structure would be required. Such an analysis would include:
Identification of Hydrogen Bonds: Determining the presence and geometry of any O—H⋯O, N—H⋯O, or C—H⋯O hydrogen bonds. This would involve measuring the donor-acceptor distances and the angles of these bonds.
Description of Crystal Packing: Elucidating how the molecules arrange themselves in the crystal lattice. This would involve identifying any characteristic motifs, such as chains, sheets, or three-dimensional networks, formed through intermolecular interactions.
Data Tables: Compiling tables of key crystallographic parameters and hydrogen bond geometries.
Without access to a solved crystal structure for this compound, any discussion of its specific intermolecular interactions and crystal packing would be speculative and not based on direct research findings, thereby falling outside the scope of a scientifically rigorous article.
Computational Chemistry and Molecular Modeling of 4 Benzyl Methyl Amino Butanoic Acid
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) methods are foundational in computational chemistry for investigating the electronic structure of molecules. These first-principles calculations solve, or approximate solutions to, the Schrödinger equation to determine a molecule's electronic properties, offering a detailed picture of its stability and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a system based on its electron density. nih.gov For 4-[Benzyl(methyl)amino]butanoic acid, DFT calculations are crucial for identifying the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. biointerfaceresearch.com By minimizing the total energy of the molecule, the optimized geometry represents the most probable conformation in the gas phase.
Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311+G(d,p), which defines the mathematical functions used to build the molecular orbitals. biointerfaceresearch.comnih.gov The results of such a calculation would yield precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. Beyond a single stable structure, DFT can be used to map out the potential energy surface, identifying various conformers, transition states between them, and the energy barriers for conformational changes, thus creating a detailed energy landscape.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |
| Bond Length | C(carboxyl)=O | 1.21 Å |
| Bond Length | N-C(benzyl) | 1.46 Å |
| Bond Angle | O-C=O | 124.5° |
| Bond Angle | C(benzyl)-N-C(methyl) | 116.0° |
| Dihedral Angle | C(aromatic)-C(benzyl)-N-C(methyl) | -175.8° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. actascientific.com For this compound, FMO analysis can identify the parts of the molecule most likely to participate in chemical reactions.
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.45 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | -1.98 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.47 | Indicates high kinetic stability and low reactivity |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent regions with intermediate potential.
For this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting them as the primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating its role as a hydrogen bond donor. The nitrogen atom and the aromatic ring would also display distinct electrostatic potentials influencing their interaction patterns.
| Molecular Region | Predicted Potential Range (kcal/mol) | Color Code | Reactivity Implication |
|---|---|---|---|
| Carboxyl Oxygen Atoms | -55 to -40 | Red | Site for electrophilic attack, H-bond acceptor |
| Hydroxyl Hydrogen Atom | +45 to +60 | Blue | Site for nucleophilic attack, H-bond donor |
| Benzyl (B1604629) Ring Face | -20 to -10 | Yellow/Orange | Potential for π-π stacking interactions |
| Alkyl Chain | -5 to +5 | Green | Relatively neutral, hydrophobic interactions |
While DFT is a robust and widely used method, more advanced and computationally intensive wavefunction-based methodologies can provide even higher accuracy for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation, which is the interaction between electrons. These methods are often used as a benchmark to validate results from DFT calculations, especially for calculating precise reaction energies, non-covalent interaction strengths, and excited state properties that may be challenging for standard DFT functionals.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov
For this compound, an MD simulation would typically place the molecule in a simulated box of water molecules to mimic physiological conditions. The simulation, run over nanoseconds or longer, would reveal how the molecule folds and flexes. It allows for the exploration of the molecule's conformational landscape, identifying the most populated conformers and the pathways for transitioning between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.
In Silico Prediction of Molecular Recognition and Interaction Landscapes
A primary goal of molecular modeling is to predict how a molecule interacts with other molecules, particularly biological macromolecules like proteins or nucleic acids. This process, known as molecular recognition, is fundamental to drug discovery and design. mdpi.com
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies can be performed against a specific protein target to predict its binding mode and estimate its binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net These predictions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs. mdpi.comnih.gov
Design and Exploration of 4 Benzyl Methyl Amino Butanoic Acid As a Molecular Scaffold
Principles of Scaffold-Based Drug Discovery and Ligand Design
Scaffold-based drug discovery is a strategic approach in medicinal chemistry that focuses on a core molecular structure, or scaffold, which is then decorated with various functional groups to create a library of related compounds. This method allows for the systematic exploration of the chemical space around a privileged core structure known to interact with a specific biological target or exhibit a desired biological activity. The central idea is that the scaffold provides the essential three-dimensional arrangement of functionalities required for molecular recognition by a biological target.
Ligand design, a critical aspect of this process, can be broadly categorized into two main approaches: structure-based and ligand-based design. Structure-based drug design relies on the known three-dimensional structure of the biological target, such as a protein or enzyme. Computational tools like molecular docking can then be used to predict how different analogues of a scaffold will bind to the target, guiding the synthesis of compounds with improved affinity and selectivity.
In the absence of a known target structure, ligand-based drug design is employed. This approach utilizes the knowledge of existing active molecules (ligands) to develop a pharmacophore model. A pharmacophore represents the essential spatial arrangement of electronic and steric features that are necessary for biological activity. New molecules are then designed to fit this model. The 4-[Benzyl(methyl)amino]butanoic acid core, with its combination of a flexible butanoic acid chain, a tertiary amine, and an aromatic benzyl (B1604629) group, presents a versatile scaffold amenable to both ligand-based and structure-based design strategies.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR studies involve synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their biological effects.
Impact of Substituent Modifications on Molecular Properties
Modifications to the substituents on the this compound scaffold can significantly impact its physicochemical properties and, consequently, its biological activity. Key areas for modification include the benzyl ring, the methyl group, and the butanoic acid chain.
Research on a series of new derivatives of 4-aminobutanoic acid has provided insights into the effects of such substitutions. A study analyzing the anti-amnestic action of these compounds revealed that the presence of both benzyl and methyl radicals in the structure can contribute to a high anti-amnestic effect. nuph.edu.ua Methylation of the basic 4-aminobutanoic acid structure was found to increase activity, particularly when a benzyl radical was also present in the molecule. nuph.edu.ua
The following table summarizes the qualitative structure-activity relationships observed in a study of 4-aminobutanoic acid derivatives, which can be extrapolated to understand the potential impact of similar modifications on the this compound scaffold.
| Compound Series | Modification | Observed Impact on Antiamnestic Activity |
| KGM-1, KGM-2 | Introduction of a hydroxymethyl radical | High activity |
| KGM-3 | Introduction of a methyl radical to a hydroxymethyl-containing molecule | Decreased activity compared to KGM-2 |
| KGM-5, KGM-6 | Methylation of the 4-aminobutanoic acid structure with the presence of a benzyl radical | Increased activity |
| KGM-9, KGM-10, KGM-11 | Introduction of only methyl radicals | Enhanced activity compared to the basic structure, but only at higher doses |
This table is based on the findings from a study on new derivatives of 4-aminobutanoic acid and illustrates the principles of how substituent modifications can affect biological activity. nuph.edu.ua
These findings suggest that a systematic exploration of substituents on the benzyl ring (e.g., electron-donating or electron-withdrawing groups) and variations of the N-alkyl group could lead to the discovery of analogues with fine-tuned activity.
Scaffold Derivatization for Enhanced Bioactivity
Scaffold derivatization involves more significant chemical modifications to the core structure to enhance biological activity, improve selectivity, or optimize pharmacokinetic properties. For the this compound scaffold, derivatization strategies could include:
Conformational Restriction: Introducing cyclic constraints or double bonds into the butanoic acid chain can lock the molecule into a specific conformation. This can lead to higher binding affinity if the constrained conformation matches the bioactive conformation required for interaction with the target. researchgate.net
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functionalities, such as a tetrazole or a hydroxamic acid, can alter the pKa and hydrogen bonding capabilities of the molecule, potentially improving its interaction with a biological target and its pharmacokinetic profile.
Introduction of Additional Functional Groups: Adding functional groups that can participate in specific interactions like hydrogen bonding, ionic interactions, or hydrophobic interactions can enhance binding affinity and selectivity.
The following table provides examples of derivatization strategies that have been applied to the related γ-aminobutyric acid (GABA) core and could be conceptually applied to the this compound scaffold.
| Derivatization Strategy | Example Modification on GABA Core | Potential Enhancement |
| Conformational Restriction | Introduction of a cyclopropane (B1198618) ring | Increased receptor subtype selectivity |
| Bioisosteric Replacement | Replacement of carboxylic acid with a phosphinic acid group | Altered receptor binding profile |
| Scaffold Hopping | Replacement of the aliphatic chain with a rigid aromatic linker | Novel intellectual property and potentially different biological activity |
This table provides illustrative examples of derivatization strategies based on studies of GABA analogues.
Combinatorial Chemistry and Library Synthesis Approaches Based on the Butanoic Acid Core
Combinatorial chemistry is a powerful tool for rapidly generating large and diverse libraries of compounds based on a common scaffold. The this compound core is well-suited for combinatorial library synthesis due to the presence of multiple points for chemical diversification.
A common approach for library synthesis is solid-phase synthesis, where the scaffold is attached to a solid support (resin), and subsequent chemical transformations are carried out in a stepwise manner. This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as byproducts and excess reagents can be washed away.
For a library based on the this compound scaffold, a potential combinatorial synthesis strategy could involve the following steps:
Attachment to Resin: The carboxylic acid end of the butanoic acid core could be anchored to a solid support.
Diversification of the Benzyl Group: A variety of substituted benzyl halides could be used to introduce diversity at this position.
Diversification of the Amine: Different alkylating agents could be used to introduce a range of substituents in place of the methyl group.
Cleavage and Purification: The final compounds are cleaved from the resin to yield a library of purified analogues.
The table below illustrates a hypothetical combinatorial library design based on the this compound scaffold.
| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |
| Benzyl Ring Substituent (R1) | -H | 4-Cl | 4-OCH3 |
| N-Alkyl Group (R2) | -CH3 | -CH2CH3 | -CH2CH2CH3 |
| Butanoic Acid Chain Modification (R3) | -COOH | -CONH2 | -COOCH3 |
This table represents a simplified, hypothetical design for a combinatorial library to illustrate the principles of diversifying the this compound scaffold.
Biochemical and Molecular Interaction Studies of 4 Benzyl Methyl Amino Butanoic Acid in Vitro
Investigation of Enzyme Inhibition and Modulation Mechanisms
Kinetic Characterization of Enzyme-Inhibitor Interactions
No published studies detailing the kinetic characterization of 4-[Benzyl(methyl)amino]butanoic acid with any specific enzyme were identified. Data regarding its inhibitory constant (Ki), half-maximal inhibitory concentration (IC50), or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) are not available.
Binding Site Analysis via Molecular Docking and Mutagenesis (in vitro)
There are no available molecular docking or in vitro mutagenesis studies that have investigated the binding site of this compound on any protein target.
Ligand-Receptor Binding Profiling
Competitive Binding Assays (in vitro)
No data from in vitro competitive binding assays for this compound with any receptor are present in the scientific literature.
Characterization of Protein-Ligand Interactions
Specific details regarding the protein-ligand interactions of this compound, such as the types of bonds formed or the key amino acid residues involved in binding, have not been determined.
Elucidation of Influences on Specific Biochemical Pathways (in vitro)
The effects of this compound on any specific biochemical pathways in an in vitro setting have not been reported.
Studies on Amino Acid Metabolism and Transport Systems
Currently, there is a notable lack of specific in vitro research data on the direct effects of this compound on the broader aspects of amino acid metabolism and non-GABAergic amino acid transport systems. Scientific literature available up to the present does not detail studies investigating the metabolic fate of this compound, such as its enzymatic degradation or its potential to influence the biosynthesis or catabolism of other amino acids.
Further research is required to determine if this compound interacts with amino acid transporters other than GABA transporters, such as those for glutamate, glycine, or neutral amino acids, or if it has any modulatory effects on the key enzymes governing amino acid metabolism.
Exploration of Effects on Inhibitory Neurotransmitter Systems (e.g., GABA uptake, where applicable)
The primary focus of in vitro research on this compound and its structural analogues has been on their interaction with the inhibitory neurotransmitter system, specifically as inhibitors of GABA transporters (GATs). GATs are crucial for regulating the concentration of GABA in the synaptic cleft, and their inhibition can enhance GABAergic neurotransmission. nih.gov
Numerous studies have synthesized and evaluated a variety of N-substituted butanoic acid derivatives for their inhibitory potency against the four murine GABA transporter subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. These evaluations are typically conducted using [³H]GABA uptake assays in human embryonic kidney (HEK-293) cells that are engineered to express specific GAT subtypes. nih.gov
The structure-activity relationship (SAR) studies of these compounds reveal that modifications to the N-benzyl and N-methyl groups, as well as the butanoic acid backbone, can significantly influence both the potency and selectivity of GAT inhibition. For instance, the acylation of the amino group at the 4-position of butanoic acid in some derivatives did not alter the inhibitory profile against mGAT1–4. nih.govacs.org In contrast, the introduction of different substituents on the benzyl (B1604629) moiety can lead to varied potencies and selectivities. For example, a compound with a chlorine atom at the 2-position of the benzyl group showed the highest inhibitory potency for mGAT2 among a series of tested derivatives. nih.govacs.org
The inhibitory activities of several N-substituted butanoic acid derivatives, which are structurally related to this compound, are summarized in the table below. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater inhibitory potency.
Inhibitory Potency (pIC50) of N-Substituted Butanoic Acid Derivatives on Murine GABA Transporters (mGAT1-4)
| Compound | mGAT1 (pIC50 ± SEM) | mGAT2 (pIC50 ± SEM) | mGAT3 (pIC50 ± SEM) | mGAT4 (pIC50 ± SEM) |
|---|---|---|---|---|
| Compound 39b (2RS,4RS) | <4.0 | 4.53 ± 0.08 | 5.02 ± 0.12 | 5.19 ± 0.06 |
| Compound 39b (2RS,4SR) | <4.0 | 4.43 ± 0.05 | 5.04 ± 0.10 | 5.17 ± 0.08 |
| Compound 39c (2RS,4RS) | <4.0 | 4.75 ± 0.09 | 4.98 ± 0.09 | 5.36 ± 0.07 |
| Compound 50a | 5.15 ± 0.06 | 5.43 ± 0.08 | 4.97 ± 0.05 | 4.82 ± 0.04 |
| Compound 51a | 5.12 ± 0.05 | 5.23 ± 0.09 | 4.93 ± 0.07 | 4.79 ± 0.06 |
These findings underscore the potential for compounds structurally similar to this compound to act as modulators of the GABAergic system by inhibiting GABA uptake. The specific substitutions on the core molecule are critical in determining the potency and selectivity for the different GAT subtypes.
Advanced Analytical Methodologies for 4 Benzyl Methyl Amino Butanoic Acid in Research
Chromatographic Separation and Purity Assessment
Chromatography is the cornerstone for assessing the purity of 4-[Benzyl(methyl)amino]butanoic acid. Its dual functionality, possessing both a basic tertiary amine and an acidic carboxylic acid group, allows for a variety of separation strategies.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for evaluating the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice. Due to the compound's polar nature, standard C18 columns are effective, often paired with aqueous-organic mobile phases. google.com The inclusion of modifiers like formic acid or trifluoroacetic acid in the mobile phase is crucial to ensure sharp, symmetrical peak shapes by protonating the carboxylic acid and preventing interaction with residual silanols on the stationary phase.
Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve efficient separation from potential impurities, such as starting materials or by-products. Validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and robust.
Table 1: Hypothetical HPLC Method Validation Parameters for this compound
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.1% |
| Limit of Detection (LOD) | Report Value | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Report Value | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Complies |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is less commonly used for polar, non-volatile molecules like amino acids unless they are chemically modified into volatile derivatives. thermofisher.com The carboxylic acid and tertiary amine functionalities make this compound unsuitable for direct GC analysis. However, derivatization can render it amenable to this high-resolution technique.
A common derivatization strategy is silylation, where active hydrogens on the carboxyl group are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. thermofisher.com The resulting TMS-ester is significantly more volatile and thermally stable, allowing for separation and analysis on a standard GC system, often equipped with a Flame Ionization Detector (FID) or a mass spectrometer. thermofisher.comomicsonline.org This approach is particularly useful for detecting and quantifying volatile or semi-volatile impurities that might not be amenable to HPLC.
Chiral Separation Techniques for Enantiomeric Purity Determination
While this compound itself is not chiral, derivatives or related structures in a synthetic pathway may be. Should a chiral center be introduced, determining the enantiomeric purity becomes critical. Chiral HPLC is the preferred method for this analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of compounds, including those with amine functionalities. mdpi.com For a compound like this compound, a column such as a Chiralcel OD-H or OJ-H could provide effective enantiomeric separation. nih.gov The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline resolution of the enantiomers.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), provide unparalleled sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. It offers the ability to confirm the molecular weight of the analyte and to identify unknown impurities by their mass-to-charge ratio (m/z). nih.gov Electrospray ionization (ESI) is the most suitable ionization technique for this polar molecule, typically operating in positive ion mode to protonate the tertiary amine, yielding a strong [M+H]⁺ signal. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that aids in the unequivocal identification of the compound and its metabolites or degradation products. nih.govchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized, volatile form of the compound. Following silylation, the sample is separated on the GC column and the eluting peaks are analyzed by the mass spectrometer. nih.gov The electron impact (EI) ionization source provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
Table 2: Expected Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected Ion (m/z) | Major Fragment Ions (m/z) |
| LC-MS | ESI (+) | 208.13 [M+H]⁺ | 162.11, 106.08, 91.05 |
| GC-MS (TMS Derivative) | EI (+) | 280.17 [M]⁺ | 265.15, 178.11, 91.05 |
Quantitative Spectrophotometric Assays
While chromatographic methods are preferred for their specificity, quantitative spectrophotometric assays can be developed for rapid, high-throughput analysis, particularly in formulation or quality control settings. Since this compound lacks a strong native chromophore for direct UV-Vis analysis, these methods typically rely on a chemical reaction that produces a colored product.
One potential approach involves a reaction targeting the secondary amine group that would be present in a precursor, or a reaction designed for tertiary amines under specific conditions. For instance, a reaction with p-benzoquinone can produce colored products with primary and secondary amines, which can be measured spectrophotometrically. colab.ws Another method involves forming a dithiocarbamate (B8719985) complex in the presence of carbon disulfide, which can then be complexed with a metal ion like copper to form a colored solution. acs.org It is important to note that these methods are often less specific than chromatography and require careful validation to ensure there is no interference from other components in the sample matrix.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
